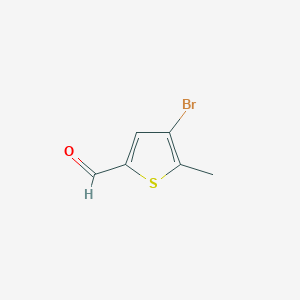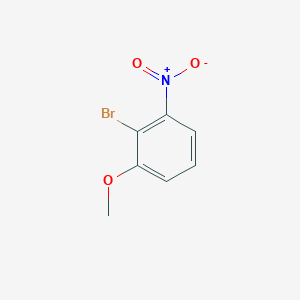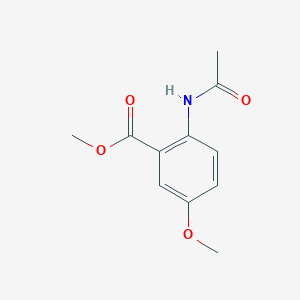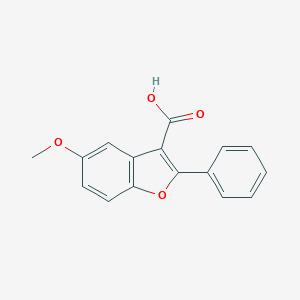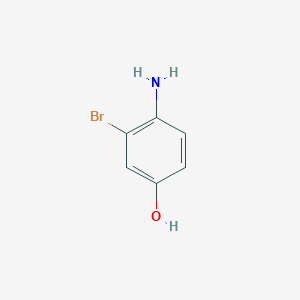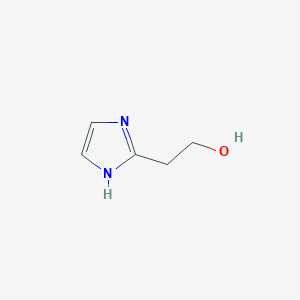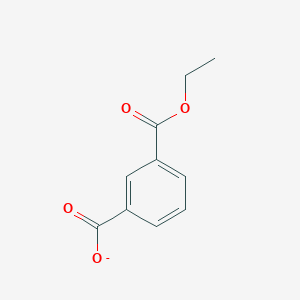![molecular formula C17H14N4S B183325 3-苯乙基-6-苯基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑 CAS No. 93073-29-1](/img/structure/B183325.png)
3-苯乙基-6-苯基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑
描述
“3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are known for their wide range of bioactivities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-amino-5-mercapto-3-[(3-aralkyl amido/imidoalkyl)phenyl]-1,2,4-triazoles with benzoin in polyphosphoric acid under reflux . Another method involves ring closure of compounds with POCl3 as the cyclization agent .Molecular Structure Analysis
The molecular structure of these compounds is characterized by IR, 1H-NMR, and MS . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .Chemical Reactions Analysis
These compounds have been evaluated for their second-order nonlinear optical (NLO) properties through density functional theory (DFT) by substitution of different donor functional groups . They have also been evaluated for their anticonvulsant activity against MES-induced seizures .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by IR, 1H-NMR, and MS . They have excellent nonlinear optical (NLO) properties .科学研究应用
抗惊厥活性
化合物3-苯乙基-6-苯基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑已评估其抗惊厥活性。 该化合物的衍生物在治疗最大电休克(MES)诱发的癫痫发作方面显示出潜力 .
抗真菌和降压应用
与目标化合物中类似的1,2,4-三唑支架存在于伏立康唑等抗真菌药物中,以及用于治疗高血压的福沙坦中 .
药物设计和发现
该化合物的结构-活性关系在药物设计和发现中具有重要意义。 相关1,2,4-三唑并[3,4-b][1,3,4]噻二嗪的计算机药代动力学和分子模拟研究已被总结,以突出它们在药物化学中的重要性 .
合成和药理活性
三唑衍生物的合成过程和药理活性已被广泛记录。 这些化合物以其多样的生物活性而闻名 .
非线性光学性质
已设计新型三唑并[3,4-b][1,3,4]噻二唑衍生物,以研究其二阶非线性光学(NLO)性质。 这项研究可能导致材料科学的进步 .
作用机制
Target of Action
The primary targets of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are urease enzymes and shikimate dehydrogenase . Urease enzymes are found in a wide variety of plants, algae, fungi, and bacteria, and they catalyze the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide . Shikimate dehydrogenase is an essential protein for the biosynthesis of the chorismate end product .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits competitive inhibition against urease enzymes . The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition . It also inhibits shikimate dehydrogenase, which is essential for the biosynthesis of the chorismate end product .
Biochemical Pathways
The inhibition of urease enzymes affects the hydrolysis of urea, leading to a decrease in the production of ammonia and carbon dioxide . The inhibition of shikimate dehydrogenase disrupts the biosynthesis of the chorismate end product .
Result of Action
The inhibition of urease enzymes and shikimate dehydrogenase by 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can lead to antimicrobial and antifungal activities . The compound has demonstrated significant antifungal activities with minimum inhibitory concentration (MIC) values of 1, 2, and 0.5 μg/mL compared with fluconazole with MIC = 2 μg/mL .
未来方向
生化分析
Biochemical Properties
3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the urease enzyme, where 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole acts as a potent inhibitor. The compound exhibits competitive inhibition, binding to the active site of the enzyme and preventing the hydrolysis of urea into ammonia and carbon dioxide . Additionally, the compound has demonstrated significant antifungal activities by interacting with fungal enzymes and disrupting their metabolic processes .
Cellular Effects
The effects of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to induce apoptosis, leading to cell death. This is achieved through the activation of caspases and the disruption of mitochondrial membrane potential . Furthermore, 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . The compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .
Molecular Mechanism
At the molecular level, 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects through various mechanisms. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its interaction with the urease enzyme involves binding to the active site, leading to competitive inhibition . Additionally, the compound has been shown to inhibit shikimate dehydrogenase, an enzyme involved in the biosynthesis of aromatic amino acids . This inhibition disrupts the metabolic pathways of microorganisms, contributing to its antimicrobial activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively in laboratory settings. The compound exhibits good stability under various conditions, maintaining its biological activity over time . Prolonged exposure to light and heat can lead to degradation, resulting in reduced efficacy . In in vitro studies, the compound has shown long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the route of administration .
Metabolic Pathways
3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is involved in several metabolic pathways. The compound interacts with enzymes such as shikimate dehydrogenase, disrupting the biosynthesis of aromatic amino acids . This interaction affects the metabolic flux and levels of metabolites in microorganisms, contributing to its antimicrobial activity . Additionally, the compound has been shown to inhibit pyruvate kinase activity in the glycolytic pathway, further disrupting cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it binds to various intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it has been shown to accumulate in the mitochondria, contributing to its pro-apoptotic effects in cancer cells . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
6-phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-3-7-13(8-4-1)11-12-15-18-19-17-21(15)20-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFYSZISVJLJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918735 | |
| Record name | 6-Phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93073-29-1 | |
| Record name | 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-phenyl-3-(2-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093073291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


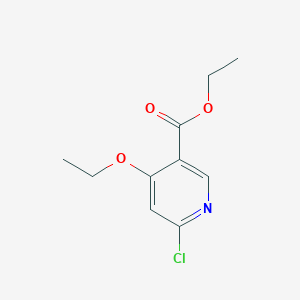

![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)

